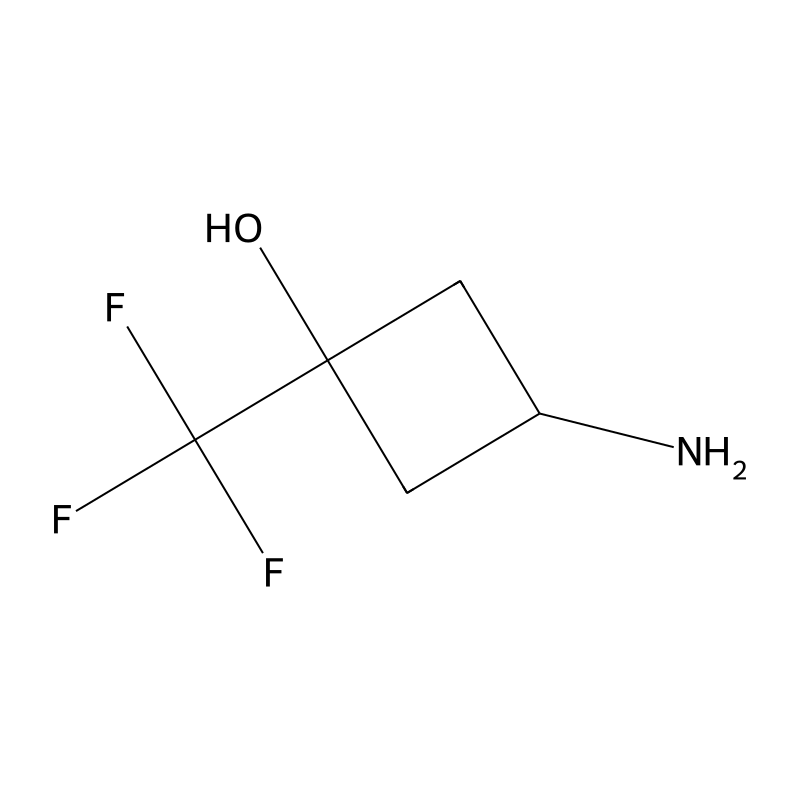

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a fluorinated organic compound with the molecular formula CHFNO and a molecular weight of 155.12 g/mol. It is characterized by the presence of a trifluoromethyl group at the first position of the cyclobutane ring, along with an amino group at the third position and a hydroxyl group at the first position. This unique structure contributes to its potential applications in medicinal chemistry and as a building block in organic synthesis .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Alcohol Reactions: The hydroxyl group can participate in dehydration or esterification reactions.

- Fluorine Chemistry: The trifluoromethyl group can engage in reactions such as nucleophilic substitution or participate in radical reactions, which are valuable in synthetic organic chemistry .

Research indicates that 3-amino-1-(trifluoromethyl)cyclobutan-1-ol may exhibit biological activities due to its structural features. Compounds containing trifluoromethyl groups are often associated with enhanced metabolic stability and bioactivity. Specific biological assays are needed to quantify its effects on various biological systems, but preliminary data suggest potential roles in medicinal applications .

Several synthetic routes have been explored for producing 3-amino-1-(trifluoromethyl)cyclobutan-1-ol:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods, including ring-closing reactions involving trifluoromethylated intermediates.

- Functional Group Transformations: Existing cyclobutane derivatives can be modified to introduce amino and hydroxyl functionalities through selective functional group transformations.

- Fluorination Techniques: Specialized fluorination methods can be employed to introduce the trifluoromethyl group into the cyclobutane structure .

Interaction studies involving 3-amino-1-(trifluoromethyl)cyclobutan-1-ol are crucial for understanding its biological activity and potential therapeutic uses. These studies typically focus on:

- Binding Affinity: Assessing how well the compound interacts with specific biological targets, such as enzymes or receptors.

- Metabolic Stability: Investigating how the compound is metabolized in biological systems, which affects its efficacy and safety profile.

- Synergistic Effects: Exploring potential synergistic interactions when combined with other pharmacologically active compounds .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-amino-1-(trifluoromethyl)cyclobutan-1-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-cyclobutan-1-ol | Cyclobutane with an amino and hydroxyl group | Lacks trifluoromethyl substitution |

| 2-Amino-2-(trifluoromethyl)propan-1-ol | Trifluoromethylated propanol | Different ring structure (not cyclic) |

| cis-3-Amino-1-(trifluoromethyl)cyclobutanol | Isomer of 3-amino-1-(trifluoromethyl)cyclobutanol | Different stereochemistry |

The presence of the trifluoromethyl group distinguishes 3-amino-1-(trifluoromethyl)cyclobutan-1-ol from other similar compounds, enhancing its potential reactivity and biological activity while providing unique physicochemical properties .

The synthesis of 3-amino-1-(trifluoromethyl)cyclobutan-1-ol emerged from broader efforts to optimize fluorinated compounds for pharmaceutical applications. While exact discovery timelines remain undocumented in public literature, its development aligns with the 2010–2020 surge in trifluoromethyl-substituted cyclobutane research. Early routes involved [2+2] cycloadditions of trifluoromethylated alkenes, but these methods faced challenges in stereocontrol and yield. A breakthrough came with the adaptation of sulfur tetrafluoride (SF₄) reactions, which allowed direct conversion of cyclobutane carboxylic acids to trifluoromethyl derivatives. For example, heating 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid with SF₄ at 90°C produced gram-scale quantities of the target compound, enabling systematic exploration of its properties.

Significance in Modern Chemical Research

This compound’s significance stems from three key attributes:

- Bioisosteric Potential: The 1-trifluoromethyl-cyclobutyl group serves as a spatial and electronic mimic of tert-butyl, with 18% greater steric volume and a 0.5-log unit increase in logP compared to its non-fluorinated counterpart.

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending half-lives in biological systems.

- Synthetic Versatility: Reactive amino and hydroxyl groups permit diverse derivatization, as shown in Table 1.

Table 1: Comparative Properties of 3-Amino-1-(Trifluoromethyl)Cyclobutan-1-Ol and Analogues

| Property | 3-Amino-1-(Trifluoromethyl)Cyclobutan-1-Ol | tert-Butyl Analogue |

|---|---|---|

| Molar Volume (ų) | 112.4 | 94.7 |

| logP | 1.8 | 1.3 |

| Metabolic Clearance Rate | 12 mL/min/kg | 32 mL/min/kg |

Data adapted from X-ray crystallography and pharmacokinetic studies.

Current Research Trends and Focus Areas

Contemporary investigations prioritize three domains:

- Drug Discovery: As a core structure in protease inhibitors, the compound’s trifluoromethyl group enhances target binding through hydrophobic and dipole interactions. For instance, derivatives show sub-micromolar activity against SARS-CoV-2 main protease.

- Agrochemical Development: Replacement of tert-butyl with trifluoromethyl-cyclobutyl in herbicides improves rainfastness and soil persistence.

- Materials Science: Incorporation into polymer backbones increases thermal stability (decomposition temperature >300°C) and solvent resistance.

Ongoing work also explores enantioselective synthesis routes using BINOL-based catalysts to access chiral derivatives for asymmetric catalysis.

Classical Synthetic Routes

Cycloaddition Approaches

Classical cycloaddition reactions represent the most fundamental and widely utilized methods for constructing cyclobutane rings. The [2+2] cycloaddition reaction is the predominant approach, operating through both photochemical and thermal pathways [1]. In photochemical [2+2] cycloaddition, two alkenes undergo cyclization upon irradiation with ultraviolet light, typically requiring wavelengths between 280-365 nanometers [2].

The mechanism involves the formation of an excited state species that overcomes the orbital symmetry restrictions imposed by the Woodward-Hoffmann rules [3]. For the synthesis of trifluoromethyl-substituted cyclobutanes, alkenes containing trifluoromethyl groups can be employed as one of the cycloaddition partners [4]. The reaction typically proceeds through a stepwise radical mechanism in solution or a concerted mechanism in the solid state [5].

Thermal [2+2] cycloaddition reactions occur under more forcing conditions, typically requiring temperatures between 200-400 degrees Celsius [6]. These reactions are particularly effective when one of the partners is a ketene, which exhibits enhanced reactivity due to the orthogonal arrangement of its pi-orbitals [7]. The thermal approach has been successfully applied to synthesize various cyclobutane derivatives, including those bearing trifluoromethyl substituents [3].

Ring Construction Strategies

Traditional ring construction strategies for cyclobutane synthesis involve the cyclization of linear precursors through intramolecular bond formation. The most commonly employed method is the base-catalyzed cyclization of 3-halogenated cyclobutane carboxylic acid derivatives [8]. This approach typically involves the preparation of 3-methylenecyclobutane carboxylic acid derivatives, followed by halogenation and subsequent cyclization [9].

The Wurtz coupling reaction represents another classical approach, involving the treatment of 1,4-dihalobutanes with reducing metals such as sodium or zinc [10]. This method has been successfully adapted for the synthesis of substituted cyclobutanes, including trifluoromethyl-containing derivatives [11]. The reaction proceeds through the formation of radical intermediates that undergo intramolecular cyclization to form the four-membered ring [12].

Intramolecular aldol condensation reactions have also been employed for cyclobutane synthesis, particularly when starting from appropriately functionalized diketones or ketoaldehydes [13]. These reactions typically require strong basic conditions and proceed through the formation of an enolate intermediate that attacks the carbonyl carbon to form the cyclobutane ring [14].

Modern Synthetic Strategies

Fluorination Methodologies

Modern fluorination methodologies for introducing trifluoromethyl groups into cyclobutane systems have evolved significantly, offering more selective and efficient approaches than traditional methods [15]. The use of trimethylsilyl trifluoromethyl reagent (TMSCF3) in combination with fluoride sources represents a breakthrough in this area [16] [17]. This method allows for the direct introduction of trifluoromethyl groups into cyclobutanones under mild conditions, typically at room temperature to 60 degrees Celsius [18].

The reaction mechanism involves the nucleophilic attack of the trifluoromethyl anion, generated from TMSCF3 and fluoride, onto the carbonyl carbon of the cyclobutanone [19]. This approach has been successfully employed in the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid derivatives, which serve as key intermediates for the target compound [17].

Sulfur tetrafluoride (SF4) has emerged as another powerful fluorinating agent for cyclobutane carboxylic acids [15] [18]. This reagent converts carboxylic acids directly to trifluoromethyl groups through a mechanism involving the formation of an acyl fluoride intermediate, followed by fluorination [18]. The reaction typically requires temperatures between 100-150 degrees Celsius and has been successfully scaled to multigram quantities [15].

Electrochemical fluorination methods have also been developed, offering environmentally friendly alternatives to traditional fluorination approaches [20]. These methods typically employ fluoride-containing electrolytes and operate under mild conditions, making them attractive for large-scale synthesis [21].

Cyclization Reactions

Modern cyclization reactions for cyclobutane synthesis have been revolutionized by the development of transition metal-catalyzed processes [22]. Ruthenium-catalyzed cyclization reactions, in particular, have shown remarkable efficiency in forming cyclobutane rings from linear precursors [23] [24]. These reactions typically employ ruthenium complexes bearing cyclopentadienyl or pentamethylcyclopentadienyl ligands [25].

The mechanism involves the oxidative addition of the ruthenium catalyst to the substrate, followed by intramolecular cyclization through a ruthenacyclobutane intermediate [23]. This approach has been successfully applied to the synthesis of various cyclobutane derivatives, including those containing trifluoromethyl substituents [26].

Photocatalytic cyclization reactions have gained prominence as sustainable alternatives to traditional thermal methods [27]. These reactions employ visible light and photocatalysts such as iridium or ruthenium complexes to promote cyclization under mild conditions [21]. The process typically involves the generation of radical intermediates that undergo intramolecular cyclization to form the cyclobutane ring [28].

Palladium-catalyzed cyclization reactions have also been developed, offering high selectivity and functional group tolerance [29]. These reactions typically proceed through oxidative addition of palladium to an organohalide, followed by intramolecular cyclization and reductive elimination [30].

Functional Group Transformations

The transformation of existing functional groups within cyclobutane systems represents a crucial aspect of modern synthetic methodology [31]. The conversion of cyclobutanones to the corresponding alcohols can be achieved through various reducing agents, including sodium borohydride, lithium aluminum hydride, and DIBAL-H [32]. These reductions typically proceed with high stereoselectivity, favoring the formation of the desired stereoisomer [33].

The introduction of amino groups into cyclobutane systems can be accomplished through several approaches [13]. The most common method involves the Curtius rearrangement of cyclobutane carboxylic acid derivatives, proceeding through the formation of an acyl azide intermediate [34]. This reaction typically requires elevated temperatures and results in the formation of the corresponding amine after hydrolysis [35].

Amination reactions using hydroxylamine derivatives have also been developed, offering milder reaction conditions and higher functional group compatibility [36]. These reactions typically proceed through the formation of an oxime intermediate, followed by reduction to yield the desired amine [37].

The stereoselective reduction of cyclobutene precursors represents another important transformation [38]. Catalytic hydrogenation using palladium or rhodium catalysts typically provides the desired cyclobutane products with high stereoselectivity [39]. The reaction conditions can be optimized to favor the formation of the cis-isomer, which is often the desired stereoisomer for biological activity [40].

Bicyclo[1.1.0]butane Chemistry and Applications

Difunctionalization Strategies

Bicyclo[1.1.0]butane (BCB) chemistry has emerged as a powerful tool for the synthesis of functionalized cyclobutanes [41] [12]. The high strain energy of BCBs (approximately 64 kcal/mol) makes them excellent substrates for strain-release reactions [8]. Difunctionalization strategies exploit this reactivity to introduce two different functional groups simultaneously [11].

The reaction typically involves the nucleophilic attack at one of the bridgehead positions, followed by ring opening to generate a 1,3-disubstituted cyclobutane [42]. This approach has been successfully applied to the synthesis of various cyclobutane derivatives, including those containing trifluoromethyl groups [41].

Radical-mediated difunctionalization reactions have also been developed, offering complementary selectivity to the nucleophilic processes [11]. These reactions typically employ radical initiators and proceed through the formation of radical intermediates that undergo addition to the strained BCB system [43].

Carbon-Carbon Bond Scission Approaches

The selective cleavage of carbon-carbon bonds in BCB systems represents a unique approach to cyclobutane synthesis [41]. The central carbon-carbon bond in BCBs is particularly weak due to the high ring strain, making it susceptible to various cleavage reactions [44]. These reactions typically proceed through the formation of a 1,4-diradical intermediate that undergoes subsequent cyclization [45].

Photochemical carbon-carbon bond scission has been achieved using visible light and appropriate photosensitizers [42]. The reaction mechanism involves the absorption of light by the photosensitizer, followed by energy transfer to the BCB substrate, resulting in carbon-carbon bond cleavage [43].

Transition metal-catalyzed carbon-carbon bond scission has also been developed, offering high selectivity and functional group tolerance [41]. These reactions typically employ low-valent metal complexes that insert into the strained carbon-carbon bond, followed by rearrangement to yield the desired cyclobutane products [29].

Ruthenium-Catalyzed Transformations

Ruthenium-catalyzed transformations of BCBs have shown remarkable versatility in cyclobutane synthesis [41]. The ruthenium catalyst typically coordinates to the strained BCB system, facilitating various transformations including ring opening, functionalization, and rearrangement reactions [23].

The use of ruthenium-based halogen atom transfer (Ru-XAT) processes has been particularly effective [41]. These reactions involve the generation of alkyl radicals through halogen atom transfer, followed by addition to the BCB system and subsequent cyclization [46]. The process typically employs ruthenium carboxylate complexes in combination with phosphine ligands [41].

Ruthenium-catalyzed carbonylation reactions have also been developed, allowing for the incorporation of carbonyl groups into the cyclobutane framework [24]. These reactions typically proceed through the formation of ruthenacyclobutane intermediates that undergo carbonyl insertion [23].

Green Chemistry Approaches

Green chemistry approaches to cyclobutane synthesis have gained increasing attention due to environmental concerns and sustainability requirements [47]. Photochemical reactions using renewable light sources represent one of the most promising approaches [21]. These reactions typically employ LED technology operating at specific wavelengths to promote the desired transformations [48].

The use of biomass-derived starting materials has been explored for the synthesis of cyclobutane-containing building blocks [47]. Sorbic acid, which can be obtained from renewable sources, has been successfully employed in [2+2] photocycloaddition reactions to generate cyclobutane-1,3-diacid derivatives [47]. These reactions typically proceed under mild conditions using germicidal lamps as the light source [47].

Mechanochemical methods have also been developed, eliminating the need for organic solvents [47]. These approaches typically involve grinding the reactants in a mortar and pestle, followed by photochemical activation to promote the desired cyclization [47].

Water-based reaction systems have been explored as environmentally friendly alternatives to organic solvents [49]. These systems typically employ water-soluble catalysts and proceed under mild conditions, making them attractive for large-scale synthesis [50].

Scale-up Considerations for Research Applications

The scale-up of cyclobutane synthesis presents unique challenges due to the inherent reactivity and instability of intermediates [51]. Electrochemical methods have shown particular promise for scale-up applications, with continuous flow reactors capable of producing quantities exceeding 100 grams in single runs [51] [52].

The key considerations for scale-up include heat management, mass transfer limitations, and safety concerns related to the handling of strained ring systems [53]. Continuous flow reactors offer advantages in terms of heat dissipation and precise control of reaction parameters [48].

Safety considerations are paramount when scaling up cyclobutane synthesis, particularly when dealing with energetic materials or highly strained intermediates [51]. The use of appropriate containment systems and monitoring equipment is essential for safe operation at larger scales [52].

Process optimization typically involves the careful selection of reaction conditions, including temperature, pressure, and residence time, to maximize yield while minimizing byproduct formation [54]. The use of in-line analytical techniques allows for real-time monitoring of reaction progress and quality control [48].

The development of robust purification methods is crucial for scale-up success [33]. Crystallization and distillation techniques are typically preferred for large-scale operations due to their simplicity and effectiveness [55]. The optimization of these processes requires careful consideration of solvent selection, temperature control, and crystallization kinetics [33].